Zafirlukast-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zafirlukast-d7 is the deuterium labeled Zafirlukast . Zafirlukast is a potent orally active leukotriene D4 (LTD4) receptor antagonist . It is used to help control the symptoms of asthma and improve lung function .
Synthesis Analysis
The synthesis of Zafirlukast involves multiple catalytic reactions including a new method for the construction of 3-aroylindoles via oxidative cyclization .
Molecular Structure Analysis
Zafirlukast-d7 has a molecular weight of 582.72 and its molecular formula is C31H26D7N3O6S . The structure of Zafirlukast-d7 includes a cyclopentyl group, an indole group, a sulfonyl group, and a benzamide group .
Chemical Reactions Analysis
Zafirlukast undergoes extensive hepatic metabolism. Hydroxylation by cytochrome P450 (CYP) 2C9 is the major biotransformation pathway . The metabolites of Zafirlukast contribute little to its overall activity .
Physical And Chemical Properties Analysis
Zafirlukast-d7 is a solid substance . It is practically insoluble in water, freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone .
科学的研究の応用
- Research Findings : Zafirlukast-d7 has been investigated for its effects on mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs). It increases mitochondrial mass, mtDNA/nDNA ratio, and expression of key regulators (PGC-1α, NRF1, and TFAM) involved in mitochondrial biogenesis .
- Research Findings : Zafirlukast-d7 acts as a dual modulator of sEH and PPARγ. It impairs TNFα-triggered phosphorylation of PPARγ2, suggesting its potential as a novel compound class .
Mitochondrial Function Enhancement
Dual Modulation of Soluble Epoxide Hydrolase (sEH) and PPARγ
Protection Against Docetaxel-Induced Cytotoxicity
These areas highlight the diverse research avenues for Zafirlukast-d7, from mitochondrial function to inflammation modulation. Researchers continue to explore its potential in various contexts, aiming to improve patient outcomes. 🌟
作用機序
Target of Action
Zafirlukast-d7, like its parent compound Zafirlukast, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT1 is a receptor for leukotrienes, which are lipid signaling molecules involved in inflammatory responses. In the context of asthma, leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation .
Mode of Action
Zafirlukast-d7 acts as a leukotriene receptor antagonist (LTRA) . It binds to the CysLT1 receptors, blocking the action of cysteinyl leukotrienes. This blockade reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by Zafirlukast-d7 is the leukotriene pathway . By blocking the CysLT1 receptors, Zafirlukast-d7 prevents the downstream effects of leukotrienes, which include bronchoconstriction, mucus secretion, and inflammation . Additionally, Zafirlukast has been found to stimulate mitochondrial biogenesis in human bronchial epithelial cells, potentially enhancing mitochondrial function .
Pharmacokinetics
Zafirlukast-d7, similar to Zafirlukast, is extensively metabolized in the liver, primarily by the enzyme CYP2C9 . The absolute bioavailability of Zafirlukast is unknown, but its bioavailability is reduced by approximately 40% when coadministered with food . The drug binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .
Result of Action
The molecular and cellular effects of Zafirlukast-d7’s action include a reduction in airway constriction, mucus secretion, and inflammation . Additionally, it has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-WRQTXKASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。